1-(4-Methylphenyl)butan-1-amine;hydrochloride
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Overview
Description
1-(4-Methylphenyl)butan-1-amine;hydrochloride is an organic compound with the molecular formula C11H17N.ClH. It is a hydrochloride salt form of 1-(4-Methylphenyl)butan-1-amine, which is a derivative of phenethylamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(4-Methylphenyl)butan-1-amine;hydrochloride involves several steps. One common method is the reductive amination of 4-methylphenylbutanone with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)butan-1-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)butan-1-amine;hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the release and reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby affecting mood and behavior. The compound’s effects on these pathways are the subject of ongoing research to better understand its potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Methylphenyl)butan-1-amine;hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: A parent compound with similar structural features but lacking the butan-1-amine side chain.
Amphetamine: A stimulant with a similar phenethylamine backbone but different functional groups.
Methiopropamine: A compound structurally related to methamphetamine, with a thiophene group instead of a phenyl group.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFOUIIWWXJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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